![molecular formula C20H20FN3O3S2 B2970444 N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-14-7](/img/structure/B2970444.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

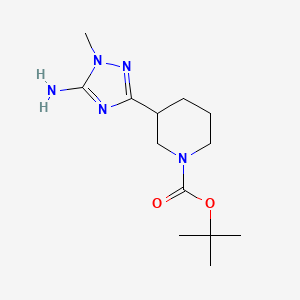

“N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound that contains several functional groups and structural features. It includes a fluorobenzo[d]thiazol-2-yl group, a tosyl group, and a piperidine ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic benzothiazole ring, the piperidine ring, and the tosyl group . These groups would likely confer rigidity to the molecule and could influence its reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Structural Characterizations

Synthesis of N-(ferrocenylmethyl)benzene-carboxamide Derivatives A study by Kelly et al. (2007) describes the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, showcasing a methodology that might be relevant for synthesizing compounds with similar structural features as N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide. These compounds were characterized by a suite of spectroscopic techniques, reflecting the structural complexity and potential biological activity of such molecules Kelly et al., 2007.

Solid-Phase Synthesis of Benzodiazepinones The solid-phase synthesis approach described by Lee et al. (1999) for creating 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates the synthetic versatility of incorporating fluorinated aromatic units into complex heterocyclic frameworks. This method could be adapted for synthesizing related structures Lee et al., 1999.

Biological Activities

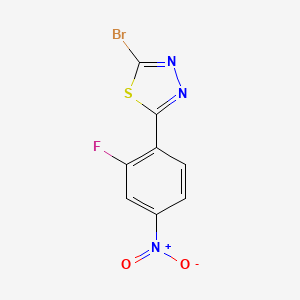

Antimicrobial Activity of Substituted 2-Aminobenzothiazoles Research on substituted 2-aminobenzothiazoles derivatives by Anuse et al. (2019) explores their docking properties and antimicrobial activity. The study's findings on the antimicrobial efficacy of these compounds underscore the potential biological applications of benzothiazole derivatives, hinting at possible research avenues for this compound Anuse et al., 2019.

Cytotoxic Activity of Carboxamide Derivatives The work by Deady et al. (2005) on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones reveals the potential of carboxamide groups in conferring significant biological activity, especially in cancer research. This research could inform studies on related compounds, including this compound, especially in the context of targeting specific cancer cell lines Deady et al., 2005.

Wirkmechanismus

Target of Action

The primary targets of N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, as they are involved in the production of prostaglandins, which are lipid compounds that mediate inflammation .

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins and thus a reduction in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation . This can result in alleviation of symptoms associated with conditions characterized by inflammation.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy in preclinical and clinical studies .

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S2/c1-13-5-7-15(8-6-13)29(26,27)24-11-9-14(10-12-24)19(25)23-20-22-18-16(21)3-2-4-17(18)28-20/h2-8,14H,9-12H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJIBQXOKVWSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)

![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)

![N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2970373.png)

![3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2970375.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)

![N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2970378.png)

![4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2970382.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2970383.png)